N-cyclopentyl-4-ethoxyaniline
Description
Contextualization within Aromatic Amine Chemistry
N-cyclopentyl-4-ethoxyaniline belongs to the vast class of organic compounds known as aromatic amines. Specifically, it is a secondary amine where the nitrogen atom is bonded to a benzene (B151609) ring (making it an aniline (B41778) derivative), a cyclopentyl group, and a hydrogen atom. The benzene ring is further substituted with an ethoxy group (-OCH2CH3) at the para-position (position 4) relative to the amino group. This places the compound within the subgroup of alkoxyanilines.
The fundamental structure of aniline, a primary aromatic amine, is a cornerstone in organic chemistry. The presence of the amino group attached to an aromatic ring significantly influences the molecule's reactivity, making the ring highly susceptible to electrophilic substitution reactions. The introduction of substituents on both the nitrogen atom and the aromatic ring, as seen in this compound, allows for the fine-tuning of its physical, chemical, and biological properties.
Significance of Substituted Aniline and Alkoxyaniline Derivatives in Advanced Organic Synthesis
Substituted aniline and alkoxyaniline derivatives are pivotal building blocks in advanced organic synthesis. Their utility spans a wide range of applications, from the creation of complex pharmaceuticals to the development of novel materials.
Alkoxyanilines, such as the 4-ethoxy-substituted core of the title compound, are frequently used as intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals. The alkoxy group is an electron-donating group, which can influence the reactivity of the aromatic ring and the basicity of the amino group. For instance, 4-ethoxyaniline is a known precursor in the manufacture of azo dyes and has been studied for its role in developing pharmaceutical compounds. whiterose.ac.uk
N-substituted anilines are also crucial in various synthetic transformations. The nature of the N-substituent can modulate the compound's steric and electronic properties, which is a key strategy in drug design and materials science. For example, the incorporation of cyclic alkyl groups like cyclopentyl can impact a molecule's lipophilicity and binding affinity to biological targets. Substituted anilines are integral to the synthesis of heterocyclic compounds, which are prevalent in medicinal chemistry. whiterose.ac.uk
Historical Development and Emerging Research Trajectories for this compound
Specific research focusing exclusively on this compound is limited. However, its historical context and potential research directions can be inferred from the broader fields of substituted aniline and alkoxyaniline chemistry.
The synthesis and application of aniline derivatives have been a central theme in organic chemistry since the 19th century, driven initially by the dye industry. The 20th and 21st centuries have seen their applications expand dramatically into pharmaceuticals, polymers, and electronic materials.
Emerging research trajectories for compounds like this compound are likely to be in the area of medicinal chemistry and materials science. For instance, structurally related N-cyclopentyl anthranilic acid esters have been utilized in the synthesis of kinase inhibitors, suggesting that the N-cyclopentyl aniline scaffold could be a valuable pharmacophore. nih.gov Furthermore, modern synthetic methods, such as copper-catalyzed C-N cross-coupling reactions and rearrangement reactions of N-alkoxyanilines, offer new and efficient ways to synthesize and functionalize such molecules, opening up avenues for the creation of novel compounds with tailored properties. researchgate.net The development of new catalysts and reaction conditions continues to expand the synthetic toolbox available to chemists, enabling the exploration of previously inaccessible chemical space.
Chemical and Physical Properties
Below is a table summarizing the known chemical and physical properties of this compound.
| Property | Value |
| CAS Number | 92196-17-3 |
| Molecular Formula | C13H19NO |
| Molecular Weight | 205.30 g/mol |
| IUPAC Name | This compound |
| SMILES | CCOc1ccc(NC2CCCC2)cc1 |
| MDL Number | MFCD11141343 |
Data sourced from various chemical suppliers. bldpharm.com
Synthesis of N-Substituted Aniline Derivatives
The synthesis of N-substituted aniline derivatives like this compound can be achieved through various established methods in organic chemistry. A common approach is the N-alkylation of the corresponding aniline.
A general method for the synthesis of related compounds involves the reaction of 4-ethoxyaniline with a cyclopentyl halide or a similar alkylating agent, often in the presence of a base to neutralize the acid formed during the reaction. evitachem.com
More advanced and efficient methods for the synthesis of substituted anilines are continuously being developed. These include catalyst- and additive-free methods, such as the reaction of (E)-2-arylidene-3-cyclohexenones with primary amines to produce 2-benzyl N-substituted anilines. While not directly applicable to the synthesis of this compound, these developments highlight the ongoing innovation in aniline derivative synthesis.
Structure
3D Structure
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
N-cyclopentyl-4-ethoxyaniline |
InChI |
InChI=1S/C13H19NO/c1-2-15-13-9-7-12(8-10-13)14-11-5-3-4-6-11/h7-11,14H,2-6H2,1H3 |
InChI Key |
PZYISIBBOBJZGO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2CCCC2 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for N Cyclopentyl 4 Ethoxyaniline
Advanced Strategies for N-Alkylation of 4-Ethoxyaniline Precursors
The introduction of the cyclopentyl group onto the nitrogen atom of 4-ethoxyaniline is a critical step in the synthesis of the target molecule. This is typically accomplished through N-alkylation, for which several effective methods have been developed.
Nucleophilic Substitution Approaches for Cyclopentyl Moiety Introduction
A primary and straightforward method for the N-alkylation of 4-ethoxyaniline is through a nucleophilic substitution reaction. In this approach, the nitrogen atom of 4-ethoxyaniline acts as a nucleophile, attacking an electrophilic cyclopentyl source.
The reaction typically involves the use of a cyclopentyl halide (e.g., cyclopentyl bromide or iodide) or a cyclopentyl sulfonate (e.g., cyclopentyl tosylate or mesylate) as the alkylating agent. The reaction is generally carried out in the presence of a base to deprotonate the aniline (B41778) nitrogen, thereby increasing its nucleophilicity and neutralizing the acid generated during the reaction. Common bases employed for this purpose include potassium carbonate, sodium hydride, or triethylamine.
The choice of solvent is crucial and is often a polar aprotic solvent such as dimethylformamide (DMF), acetonitrile, or tetrahydrofuran (THF), which can solvate the cation of the base and facilitate the reaction. The reaction temperature can vary from room temperature to reflux, depending on the reactivity of the specific substrates and the desired reaction rate.
A general representation of this nucleophilic substitution is as follows:
4-Ethoxyaniline + Cyclopentyl-X + Base → N-Cyclopentyl-4-ethoxyaniline + [Base-H]X
Where X is a leaving group such as Br, I, OTs (tosylate), or OMs (mesylate).
| Alkylating Agent | Base | Solvent | Temperature | Typical Yields |
| Cyclopentyl bromide | K₂CO₃ | DMF | 80-100 °C | Moderate to Good |
| Cyclopentyl iodide | NaH | THF | Room Temp to Reflux | Good to High |
| Cyclopentyl tosylate | Et₃N | Acetonitrile | Reflux | Moderate to Good |
This table presents typical conditions and expected outcomes for the nucleophilic substitution reaction. Actual results may vary based on specific experimental parameters.
Reductive Amination Protocols for N-Cyclopentylation of 4-Ethoxyaniline
Reductive amination, also known as reductive alkylation, provides an alternative and highly efficient route to this compound. researchgate.net This one-pot reaction involves the condensation of 4-ethoxyaniline with cyclopentanone to form an intermediate imine (or enamine), which is then reduced in situ to the desired secondary amine. organic-chemistry.org
A wide variety of reducing agents can be employed for the reduction of the imine intermediate. organic-chemistry.org Sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are commonly used due to their mildness and selectivity. Sodium triacetoxyborohydride (NaBH(OAc)₃) is another effective reagent, particularly for reactions that require slightly acidic conditions to promote imine formation.
Catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), is also a viable method for the reduction step. This approach is often considered a "green" alternative as it avoids the use of stoichiometric hydride reagents.
The reaction is typically carried out in a solvent that is compatible with both the imine formation and the reduction step, such as methanol, ethanol (B145695), or dichloromethane. The addition of a catalytic amount of acid, like acetic acid, can facilitate the initial condensation to form the imine.
| Reducing Agent | Catalyst (if applicable) | Solvent | Additive | Typical Yields |
| Sodium borohydride (NaBH₄) | - | Methanol | - | Good |
| Sodium cyanoborohydride (NaBH₃CN) | - | Methanol | Acetic Acid (catalytic) | Good to High |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | - | Dichloromethane | Acetic Acid (catalytic) | High |
| H₂ | Pd/C | Ethanol | - | High |
This interactive data table outlines common reagents and conditions for the reductive amination of 4-ethoxyaniline with cyclopentanone.
Synthesis of Key 4-Ethoxyaniline Intermediates and Related Precursors
The availability of 4-ethoxyaniline is fundamental to the synthesis of this compound. This section explores established methods for the preparation of 4-ethoxyaniline and related aniline frameworks.
Gould–Jacobs Reaction in the Synthesis of 4-Hydroxyquinoline and Related Derivatives from Aniline Frameworks
The Gould–Jacobs reaction is a powerful method for the synthesis of quinoline (B57606) ring systems, which are important heterocyclic scaffolds. wikipedia.org This reaction involves the condensation of an aniline with a β-ketoester or a malonic ester derivative, followed by a thermal cyclization. ablelab.eud-nb.info
Specifically, an aniline derivative reacts with diethyl ethoxymethylenemalonate. ablelab.eu The initial step is a nucleophilic substitution of the ethoxy group of the malonate by the amino group of the aniline, forming an anilinomethylenemalonate intermediate. Subsequent heating of this intermediate induces an intramolecular cyclization, followed by the elimination of ethanol, to yield a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.orgwikiwand.com This product can then be saponified and decarboxylated to afford the corresponding 4-hydroxyquinoline. wikipedia.org
While a specific example utilizing 4-ethoxyaniline in the Gould-Jacobs reaction is not prominently documented in readily available literature, its structural similarity to other anilines suggests its applicability. The electron-donating nature of the ethoxy group at the para-position would influence the regioselectivity of the cyclization step. The Gould-Jacobs reaction is generally effective for anilines, and the presence of an electron-donating group can facilitate the reaction. wikipedia.org
Aniline + Diethyl ethoxymethylenemalonate → Anilinomethylenemalonate → 4-Hydroxy-3-carboalkoxyquinoline
This reaction is significant as it provides a route to complex heterocyclic structures from simple aniline precursors. The resulting quinoline derivatives from a hypothetical reaction with 4-ethoxyaniline could serve as advanced intermediates in various synthetic applications.
Etherification Processes in the Formation of Ethoxyaniline Structures
The most direct and industrially significant method for the synthesis of 4-ethoxyaniline is the etherification of 4-aminophenol. This process, a type of Williamson ether synthesis, involves the reaction of the sodium or potassium salt of 4-aminophenol with an ethylating agent.
In a typical industrial procedure, 4-aminophenol is treated with a base, such as sodium hydroxide or potassium hydroxide, to form the corresponding phenoxide salt. This salt then acts as a nucleophile and reacts with an ethylating agent, most commonly ethyl chloride or diethyl sulfate, to form the ether linkage.
The reaction is typically carried out in a suitable solvent, and the temperature is controlled to ensure efficient conversion and minimize side reactions. The crude 4-ethoxyaniline is then purified, often through distillation.
Another route to 4-ethoxyaniline involves the reduction of 4-nitrophenetole. 4-Nitrophenetole can be prepared by the ethylation of 4-nitrophenol. The subsequent reduction of the nitro group to an amino group can be achieved through various methods, including catalytic hydrogenation or using reducing agents like iron in acidic media.
| Starting Material | Reagents | Key Transformation |
| 4-Aminophenol | 1. NaOH or KOH 2. Ethyl chloride or Diethyl sulfate | Williamson Ether Synthesis |
| 4-Nitrophenol | 1. Ethylation agent 2. Reducing agent (e.g., H₂/Pd/C, Fe/HCl) | Ethylation followed by Nitro Reduction |
This table summarizes the primary methods for the synthesis of 4-ethoxyaniline.
Benzannulation Routes to Substituted Anilines, with Relevance to Ethoxyaniline Frameworks
Benzannulation reactions offer a fundamentally different approach to the synthesis of substituted anilines, where the aromatic ring is constructed from acyclic precursors. scribd.com These methods are particularly useful for accessing aniline derivatives with substitution patterns that are difficult to achieve through functionalization of a pre-existing benzene (B151609) ring.
While not the most common method for the synthesis of a simple molecule like 4-ethoxyaniline, benzannulation strategies are relevant in the broader context of substituted aniline synthesis. These reactions often involve the condensation and cyclization of smaller molecular fragments to build the aniline core.
For instance, certain multi-component reactions can lead to the formation of highly substituted anilines. These reactions might involve the condensation of β-ketoesters with enones and amines, followed by an oxidative aromatization step to yield the aniline ring. The specific substitution pattern of the resulting aniline, including the potential for an ethoxy group, would be determined by the choice of the starting materials.
These routes are generally more complex than the direct functionalization of benzene derivatives but offer significant versatility in the synthesis of complex aniline structures.
Catalytic and Stoichiometric Approaches in this compound Synthesis
The synthesis of N-substituted anilines, such as this compound, relies on the formation of a carbon-nitrogen (C-N) bond, a cornerstone transformation in organic chemistry. Modern synthetic strategies have evolved from harsh, stoichiometric methods to more efficient catalytic approaches, offering improved yields, milder conditions, and greater functional group tolerance. These methodologies can be broadly categorized into transition metal catalysis, organocatalysis, and energy-assisted techniques like microwave synthesis.
Transition metal catalysis is a dominant strategy for constructing C-N bonds. While palladium-based systems are well-known, copper catalysis offers a more economical and sustainable alternative. The classic copper-promoted N-arylation of amines is known as the Ullmann condensation. Historically, these reactions required harsh conditions, such as high temperatures (often up to 210 °C) and stoichiometric amounts of copper. mdpi.com However, the development of ligand-assisted copper catalysis has revolutionized this field, enabling these transformations under significantly milder conditions with only catalytic amounts of a copper source. organic-chemistry.org
The synthesis of this compound via this method could involve two primary disconnection approaches: the reaction of 4-ethoxyaniline with a cyclopentyl halide or the reaction of cyclopentylamine with a 4-ethoxyphenyl halide (e.g., 4-bromo or 4-iodophenetole). Alkylamines are generally more reactive in copper-catalyzed N-arylation than anilines due to the stronger coordinating ability of the alkylamine's nitrogen atom. mdpi.com The reaction is typically facilitated by a copper(I) salt, such as CuI, and a ligand. Sterically hindered N¹,N²-diarylbenzene-1,2-diamine ligands have been shown to be particularly effective, as they enhance electron density on the copper center and prevent catalyst deactivation, allowing reactions to proceed at temperatures as low as 40–55 °C. organic-chemistry.org
More recent innovations include visible-light-induced, copper-catalyzed methods for the N-alkylation of amines. organic-chemistry.orgnih.gov This metallaphotoredox approach can couple various N-nucleophiles with primary, secondary, or tertiary alkyl bromides at room temperature, overcoming the limitations of traditional S(_N)2 reactions, such as steric hindrance. princeton.edu This strategy could be particularly effective for coupling an aniline derivative with a secondary halide like cyclopentyl bromide.
| Reactant A | Reactant B | Copper Source | Ligand | Base | Solvent | Temp. (°C) | Reference |
|---|---|---|---|---|---|---|---|
| Aryl Halide | Alkylamine | CuI | N¹,N²-diaryl-diamine | K₃PO₄ | Dioxane | 40-55 | organic-chemistry.org |
| Aniline | Alkyl Halide | CuI | rac-BINOL | BTPP | Acetonitrile | -10 | organic-chemistry.org |
| Aryl Iodide | Alkylamine | Cu(I) salt | None | TBPM | Polar Solvents | RT | acs.org |
| Aniline | Alkyltrifluoroborate | Cu(OAc)₂ | None | None | tert-Butanol | Reflux | sdsu.edu |
Organocatalysis has emerged as a powerful, metal-free alternative for synthesizing complex molecules. Squaric acid, a highly acidic and eco-friendly molecule, has proven to be an impressive organocatalyst for various transformations. ias.ac.insemanticscholar.org Its catalytic activity stems from its ability to act as a potent Brønsted acid, activating substrates through protonation.
In the context of aniline derivative synthesis, squaric acid is particularly effective in facilitating condensation reactions. For example, it catalyzes the synthesis of 2,3-dihydro-1H-perimidines from the reaction of 1,8-diaminonaphthalene with various ketones. ias.ac.insemanticscholar.org The mechanism involves the initial activation of the ketone by squaric acid, which facilitates the nucleophilic attack by the aniline's amino group to form a Schiff's base intermediate. This is followed by an intramolecular cyclization and dehydration to yield the final product. ias.ac.in
While this method does not directly describe the N-alkylation required for this compound, it exemplifies the utility of squaric acid in activating substrates to enable C-N bond formation with anilines. This principle could be adapted, for instance, in a reductive amination pathway where squaric acid could catalyze the formation of an enamine or iminium intermediate between 4-ethoxyaniline and cyclopentanone, which would then be reduced in a subsequent step to yield the target secondary amine. The use of water as a solvent and the reusability of the catalyst make this an attractive green chemistry approach. ias.ac.indergipark.org.tr
Microwave-assisted organic synthesis (MAOS) has become a popular method for accelerating chemical reactions. rsc.orgrsc.org By using microwave irradiation as a non-conventional energy source, MAOS often leads to dramatic reductions in reaction times, increased product yields, and cleaner reaction profiles compared to conventional heating methods. nih.gov The technique relies on the efficient heating of polar molecules and solvents through dielectric loss, resulting in rapid and uniform temperature increases throughout the reaction mixture.
| Metric | Microwave-Assisted Organic Synthesis (MAOS) | Traditional Synthesis |
|---|---|---|
| Reaction Time | 4 minutes | 10 hours |
| Synthetic Steps | 1 | 2 |
| Solvent | None | Dichloromethane |
| Overall Yield | 40–60% | 80% |
Mechanistic Investigations of Synthetic Transformations
Understanding the reaction mechanisms is crucial for optimizing synthetic protocols and expanding their scope. The pathways for forming this compound vary significantly depending on the chosen methodology.
For modern copper-catalyzed amination reactions , the most widely accepted mechanism involves a Cu(I)/Cu(III) catalytic cycle. mdpi.com The cycle is generally proposed to initiate with the formation of an amido-copper(I) intermediate from the catalyst and the amine. This species then undergoes oxidative addition with the aryl or alkyl halide, forming a transient organocopper(III) intermediate. This high-valent copper complex subsequently undergoes reductive elimination to forge the C-N bond and regenerate the active Cu(I) catalyst. nih.gov Mechanistic studies, including kinetic and Hammett analyses, suggest that the oxidative addition step is often rate-limiting. organic-chemistry.org
Alternative pathways have also been proposed. A single-electron transfer (SET) mechanism may operate, particularly in photochemically promoted reactions. nih.gov In these cases, light excites a copper(I) amide complex, which then reduces the halide to form a radical that combines with the resulting copper(II) species. organic-chemistry.orgnih.govnih.gov Another possibility involves a nucleophilic aromatic substitution mechanism, where the copper(I) catalyst coordinates to the aryl halide, activating it for attack by the amine nucleophile. mdpi.com
In squaric acid organocatalysis , the mechanism is fundamentally different and relies on Brønsted acid catalysis. When reacting an aniline with a carbonyl compound (e.g., a ketone or aldehyde), the highly acidic squaric acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. ias.ac.in This facilitates the nucleophilic attack by the aniline nitrogen. Subsequent proton transfers and dehydration, also mediated by the catalyst, lead to the formation of an imine or enamine intermediate, which is the key step in many aniline derivative syntheses. ias.ac.in
The functionalization of anilines via the catalytic methods described predominantly proceeds through stepwise reaction pathways . A concerted reaction involves the simultaneous breaking and forming of multiple bonds in a single transition state, whereas a stepwise reaction proceeds through one or more intermediates.
The copper-catalyzed C-N cross-coupling is a classic example of a stepwise process. The catalytic cycle involves distinct, sequential steps: ligand association, formation of a copper-amido complex, oxidative addition of the halide, and reductive elimination. Each of these steps involves the formation of a discrete intermediate species. Experimental and computational studies support this stepwise model, often ruling out mechanisms involving free aryl radicals in thermal reactions, which further points away from certain types of single-step radical processes. acs.org
Similarly, the "borrowing hydrogen" or "auto transfer hydrogen" mechanism , a common pathway for the N-alkylation of amines with alcohols catalyzed by transition metals, is inherently stepwise. acs.orgresearchgate.net This process involves three distinct stages:
The metal catalyst oxidizes the alcohol to an aldehyde or ketone, transferring hydrogen to the catalyst.
The aldehyde/ketone undergoes a condensation reaction with the aniline to form an imine intermediate, releasing a molecule of water.
The metal-hydride complex then reduces the imine to the final secondary amine product, regenerating the active catalyst.
Intramolecular Rearrangements in N-Alkoxyaniline Chemistry (e.g., Methoxy (B1213986) Rearrangement)
Intramolecular rearrangements are a cornerstone of synthetic organic chemistry, allowing for the construction of intricate molecular architectures from simpler precursors. In the context of N-alkoxyaniline synthesis, several named reactions, such as the Smiles and Chapman rearrangements, provide viable, albeit indirect, routes. While a specific "methoxy rearrangement" is not a commonly cited named reaction for the direct synthesis of N-alkoxyanilines, the principles of intramolecular group migration are highly relevant. Such a hypothetical rearrangement would involve the migration of a methoxy or, more generally, an alkoxy group.
The concept of an alkoxy group migration can be analogized to other well-established intramolecular rearrangements in aniline chemistry. These reactions typically proceed through a common mechanistic framework involving the formation of a transient intermediate, followed by the migration of a substituent to an ortho or para position on the aniline ring.
Another relevant transformation is the Chapman rearrangement , which involves the thermal conversion of an aryl N-arylbenzimidate to an N,N-diarylbenzamide. organicreactions.orgresearchgate.net This 1,3-migration of an aryl group from oxygen to nitrogen provides a method for the synthesis of N-aryl amides, which can be subsequently hydrolyzed to the corresponding anilines. The synthetic utility of this rearrangement has been demonstrated in various contexts, including in ionic liquids to achieve milder reaction conditions.
While the direct intramolecular migration of a methoxy or ethoxy group on the aniline ring to form a different positional isomer is not a standard synthetic strategy, the underlying principles of sigmatropic rearrangements and acid-catalyzed migrations seen in related systems provide a theoretical basis for such a transformation. For instance, the thermal and acid-catalyzed rearrangements of N-methyl-N-nitroanilines have been studied, revealing mechanisms that involve radical pair complexes or protonated intermediates. rsc.org These studies highlight the potential for substituent migration on the aniline scaffold under specific conditions.
A hypothetical "methoxy rearrangement" in the context of N-alkoxyaniline synthesis could be envisioned to proceed through a protonated intermediate, where the electron-donating nature of the nitrogen atom facilitates the migration of the methoxy group. However, such a reaction would likely compete with other processes and may not be synthetically viable or efficient compared to established methods.
The following table summarizes key aspects of relevant intramolecular rearrangements that inform the potential synthetic pathways for N-alkoxyanilines.
| Rearrangement | Reactant Type | Key Transformation | Typical Conditions |
| Smiles Rearrangement | Activated Phenol with a tethered amine | Intramolecular nucleophilic aromatic substitution (O-to-N) | Base (e.g., NaOH, NaH) |
| Chapman Rearrangement | Aryl N-arylbenzimidate | 1,3-Aryl migration from O to N | Thermal |
| Hypothetical Methoxy Rearrangement | Substituted Anisole | Positional isomerization of the methoxy group | Acid or Thermal (Theoretical) |
It is important to note that for the specific synthesis of this compound, direct N-alkylation of 4-ethoxyaniline with a cyclopentyl halide or reductive amination of 4-ethoxy-aniline with cyclopentanone would be the more conventional and likely higher-yielding approaches. However, the exploration of intramolecular rearrangements provides alternative and mechanistically interesting strategies for the construction of the core N-alkoxyaniline scaffold.
Theoretical and Computational Chemistry of N Cyclopentyl 4 Ethoxyaniline
Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic properties of molecules. nih.gov For N-cyclopentyl-4-ethoxyaniline, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to determine the molecule's most stable three-dimensional structure through geometry optimization. scispace.comresearchgate.netnih.gov This process finds the minimum energy conformation of the molecule.
Once the geometry is optimized, a wealth of information about the electronic structure can be extracted. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity; a smaller gap suggests the molecule is more easily excitable and more reactive. researchgate.net These orbital energies are also correlated with properties like ionization potential and electron affinity. umn.edu
Furthermore, DFT is used to predict the molecule's reactivity. By calculating the distribution of electron density, a Molecular Electrostatic Potential (MEP) map can be generated. This map visualizes the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, indicating likely sites for chemical attack. nih.gov Reactivity indices, derived from Fukui functions, can also be calculated to quantify the susceptibility of different atomic sites to nucleophilic, electrophilic, or radical attack. mdpi.commdpi.com For substituted anilines, DFT has been successfully used to correlate electronic descriptors, such as the partial atomic charge on the amine nitrogen, with metabolic pathways like N-acetylation. tandfonline.comresearchgate.net
Table 1: Illustrative DFT-Calculated Electronic Properties of this compound This table presents hypothetical data representative of typical DFT calculation outputs.
| Property | Calculated Value | Unit |
|---|---|---|
| Total Energy | -657.89 | Hartrees |
| HOMO Energy | -5.24 | eV |
| LUMO Energy | -0.15 | eV |
| HOMO-LUMO Gap | 5.09 | eV |
Quantum Chemical Modeling of Reaction Intermediates and Transition States in this compound Synthesis
Quantum chemical methods are invaluable for elucidating the mechanisms of chemical reactions. The synthesis of this compound, likely proceeding through the N-alkylation of 4-ethoxyaniline with a cyclopentyl halide or ketone, can be modeled to understand its pathway, energetics, and kinetics. nih.govnih.gov
Computational chemists can map the potential energy surface of the reaction. This involves identifying and calculating the energies of reactants, products, and any reaction intermediates. Crucially, the transition state—the highest energy point along the reaction coordinate—is located and characterized. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. nih.gov Methods like Transition State Theory (TST) can then be used to estimate reaction rate constants. nih.gov Such models provide deep insights that can help optimize reaction conditions, such as temperature and catalyst choice, to improve yield and selectivity. researchgate.net
Table 2: Hypothetical Energetics for a Proposed N-Alkylation Synthesis Step This table shows example data for a computational study of a reaction mechanism.
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants (4-ethoxyaniline + Cyclopentanone) | 0.0 |
| Transition State 1 (Imine formation) | +15.2 |
| Imine Intermediate | -5.4 |
| Transition State 2 (Reduction) | +21.7 |
Computational Prediction of Spectroscopic Signatures
DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. nih.gov After geometry optimization, a frequency calculation is performed. This computation yields the wavenumbers and intensities of the fundamental vibrational modes of this compound. researchgate.net
The simulated spectra can be compared directly with experimental FT-IR and FT-Raman data. This comparison is crucial for the accurate assignment of spectral bands to specific molecular motions, such as N-H stretching, C-N stretching, aromatic C=C vibrations, and the various modes of the cyclopentyl and ethoxy groups. article4pub.comarticle4pub.com The theoretical results often show good agreement with experimental findings, although calculated frequencies are sometimes scaled by a small factor to correct for anharmonicity and other approximations in the theoretical model. researchgate.net The enhancement of certain Raman intensities can also be predicted, which is relevant for techniques like surface-enhanced Raman scattering (SERS). nih.gov
Table 3: Example of Calculated Vibrational Frequencies for this compound This table illustrates a comparison between hypothetical experimental and calculated vibrational data.
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Hypothetical Experimental Wavenumber (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(N-H) | 3450 | 3435 | N-H Stretch |
| ν(C-H) aromatic | 3065 | 3058 | Aromatic C-H Stretch |
| ν(C-H) aliphatic | 2960 | 2955 | Cyclopentyl/Ethyl C-H Stretch |
| ν(C=C) aromatic | 1610 | 1605 | Aromatic Ring Stretch |
| ν(C-O-C) | 1245 | 1240 | Ether C-O Stretch |
The electronic absorption properties of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the energies of electronic excitations from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax), oscillator strengths (which relate to peak intensity), and the nature of the electronic transitions involved (e.g., π → π* or n → π*). rdd.edu.iq
For an aniline (B41778) derivative like this compound, the UV-Vis spectrum is expected to show characteristic absorptions related to the substituted benzene (B151609) ring. TD-DFT analysis can reveal how the ethoxy and N-cyclopentyl substituents modify the electronic transitions of the aniline chromophore, often causing shifts in the absorption maxima. This information is valuable for understanding the molecule's photophysical properties. article4pub.comarticle4pub.com
Table 4: Illustrative TD-DFT Results for Electronic Transitions of this compound This table presents hypothetical data from a TD-DFT calculation.
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S₀ → S₁ | 295 | 0.152 | HOMO → LUMO |
| S₀ → S₂ | 248 | 0.689 | HOMO-1 → LUMO |
Studies on Intramolecular Interactions, Hydrogen Bonding, and Conformational Analysis
The three-dimensional structure and flexibility of this compound are governed by rotations around its single bonds and by non-covalent intramolecular interactions. Conformational analysis is the study of the different spatial arrangements (conformers) of a molecule and their relative energies. chemistrysteps.comutdallas.edu For this compound, key conformational degrees of freedom include the rotation of the cyclopentyl group relative to the nitrogen atom and the orientation of the ethoxy group. Computational methods can scan the potential energy surface by systematically rotating these bonds to identify low-energy, stable conformers. nsf.gov
These studies also investigate potential intramolecular hydrogen bonds. For instance, an interaction between the amine hydrogen (N-H) and the oxygen of the ethoxy group, or other potential acceptors, could influence the molecule's preferred conformation. nih.govnih.gov Techniques like Natural Bond Orbital (NBO) analysis can be used to quantify the strength of such interactions by examining the delocalization of electron density between donor and acceptor orbitals. frontiersin.org
Table 5: Hypothetical Relative Energies of this compound Conformers This table shows example data from a conformational analysis study.
| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |
|---|---|---|
| 1 (Global Minimum) | 178.5° | 0.00 |
| 2 | 85.2° | +2.15 |
Molecular Dynamics Simulations to Investigate Dynamic Behavior
While quantum chemical calculations typically model molecules in a static, gas-phase environment at 0 K, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, often in a simulated solvent environment. nih.govmdpi.com An MD simulation solves Newton's equations of motion for a system of atoms, generating a trajectory that describes how the positions and velocities of the atoms evolve. mdpi.com
For this compound, an MD simulation could be used to explore its conformational landscape in a solvent like water or ethanol (B145695). This would reveal how the molecule flexes and changes shape at a given temperature and how it interacts with surrounding solvent molecules through hydrogen bonding and other non-covalent forces. Such simulations are essential for understanding how the molecule behaves in a realistic chemical or biological environment, providing insights that are complementary to static quantum mechanical models. researchgate.net
Advanced Computational Methodologies in Aniline Derivative Research and Functional Organic Materials
The study of aniline derivatives, including this compound, has been significantly enhanced by the application of advanced computational and theoretical chemistry methods. anu.edu.auchemrxiv.org These methodologies provide profound insights into molecular structure, reactivity, and electronic properties, which are difficult to explore solely through experimental means. cuny.eduresearchgate.net They have become indispensable tools for predicting the behavior of molecules and for designing novel functional organic materials. appleacademicpress.comnyu.edu
Density Functional Theory (DFT) is a cornerstone of computational research on aniline derivatives. scispace.comnih.gov This method is widely used for geometry optimization, allowing researchers to determine the most stable three-dimensional structure of a molecule. scispace.com For instance, studies on monoacyl aniline derivatives have utilized DFT at the B3LYP/6-31G** level of theory to perform geometry optimization for all rotamers and to calculate the barriers of rotation around the N-CO groups. scispace.com Vibrational frequency calculations are often performed at the same level of theory to confirm that the optimized geometries correspond to energy minima (stable structures) or transition states. scispace.com Such calculations are crucial for understanding the conformational flexibility and stability of aniline derivatives.
DFT and other quantum mechanical methods are also pivotal in elucidating the electronic properties of these compounds. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are frequently calculated. rdd.edu.iqmdpi.com The energy gap between the HOMO and LUMO orbitals is a critical indicator of a molecule's chemical reactivity and kinetic stability. cuny.edu A smaller gap often suggests higher reactivity. cuny.edu These calculations help in understanding the electronic transitions within the molecules, which can be correlated with UV-visible spectra. rdd.edu.iq
In the context of functional organic materials, computational methods are used to predict how aniline derivatives will interact with other substances. For example, DFT calculations have been employed to study the adsorption of trihalogenated aniline derivatives onto the surface of various nanocages, providing insights into their potential use as sensors. nih.gov These studies analyze changes in chemical descriptors and nonlinear optical properties upon adsorption. nih.gov Similarly, computational screening combined with molecular simulations can identify promising materials, such as metal-organic frameworks (MOFs), for applications like the recovery of aniline from aqueous solutions. rsc.org
Mechanistic studies also heavily rely on computational chemistry. DFT has been used to analyze the reaction pathways of processes involving aniline derivatives, such as the Rhodium(III)-catalyzed [3 + 2] annulation with vinylsilanes. acs.org These studies map out the entire catalytic cycle, including key steps like C-H activation, migratory insertion, and reductive elimination, by calculating the energy profiles of intermediates and transition states. acs.org
The following tables present representative data from computational studies on various aniline derivatives, illustrating the types of information generated through these advanced methodologies.
| Compound | Substituted Group | Dipole Moment (Debye) | EHOMO (a.u.) | ELUMO (a.u.) | Energy Gap (EHOMO - ELUMO) (a.u.) |
|---|
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
|---|
These computational approaches are continuously evolving, with the development of new theoretical methods and increased computing power enabling the study of larger and more complex systems with greater accuracy. mdpi.com The synergy between computational predictions and experimental results is crucial for advancing the field of functional organic materials based on aniline derivatives. researchgate.net
Applications and Functional Materials Derived from N Cyclopentyl 4 Ethoxyaniline
Integration in Advanced Organic Synthesis as a Versatile Building Block
The chemical reactivity of N-cyclopentyl-4-ethoxyaniline makes it an important intermediate in various organic reactions. The nucleophilicity of the nitrogen atom, coupled with the potential for electrophilic substitution on the aromatic ring, allows for its use in constructing a wide array of more complex molecular architectures.
Nitrogen-containing heterocyclic compounds are ubiquitous in medicinal chemistry and materials science, and substituted anilines are critical starting materials for their synthesis. uomus.edu.iq this compound can serve as a precursor for various heterocyclic systems, including quinolines and pyridines, through established cyclization and condensation reactions. mdpi.comchim.itnih.gov
Quinolines: The quinoline (B57606) scaffold, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is a privileged structure in drug development. jptcp.com Classic synthetic methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses rely on the reaction of anilines with various reagents. uop.edu.pkdu.edu.eg In these syntheses, an aniline (B41778) derivative like this compound would condense with α,β-unsaturated carbonyl compounds, β-ketoesters, or other suitable partners to form the quinoline core. jptcp.comdu.edu.eg The presence of the 4-ethoxy group on the aniline ring would direct the cyclization and influence the electronic properties of the resulting quinoline, while the N-cyclopentyl group would introduce significant steric bulk and lipophilicity, potentially modifying the pharmacological or material properties of the final product.
Pyridines: Pyridines are another fundamental class of nitrogenous heterocycles. gcwgandhinagar.com Syntheses like the Hantzsch pyridine synthesis involve the condensation of a β-ketoester, an aldehyde, and an ammonia (B1221849) source. ijnrd.org Modified procedures can utilize primary amines in place of ammonia. Furthermore, modern metal-catalyzed cross-coupling and cyclization reactions have expanded the routes to highly substituted pyridines, often employing aniline derivatives as key building blocks. mdpi.comorganic-chemistry.orguiowa.edu The use of this compound in such synthetic strategies would yield pyridines bearing the characteristic cyclopentylamino and ethoxyphenyl moieties, which can be valuable for tuning solubility, receptor binding, or material characteristics.
The secondary amine functionality of this compound is readily employed in condensation reactions to form imines (Schiff bases) and β-amino carbonyl compounds (Mannich bases), which are important intermediates and pharmacophores in their own right.
Schiff Bases: Schiff bases, or azomethines, are formed through the condensation of a primary or secondary amine with an aldehyde or ketone. researchgate.net These compounds are versatile ligands in coordination chemistry and intermediates for synthesizing various bioactive molecules. alayen.edu.iq Research has demonstrated the facile synthesis of a Schiff base from the closely related 4-ethoxyaniline and 2-pyridinecarboxaldehyde. researchgate.netajol.info The reaction proceeds under various conditions, with refluxing in ethanol (B145695) providing the highest yield. researchgate.netresearchgate.netajol.info The formation of the imine (C=N) bond is confirmed through spectroscopic methods. researchgate.netajol.info Applying this to this compound would involve its reaction with an aldehyde or ketone to yield the corresponding N,N-disubstituted iminium ion, a key reactive intermediate.
Table 1: Synthesis Conditions for a Schiff Base from 4-Ethoxyaniline and 2-Pyridinecarboxaldehyde This table illustrates typical methods for Schiff base formation, adaptable for derivatives like this compound.
| Method | Solvent | Reaction Time | Yield (%) | Reference |
| Reflux | Ethanol | 2 hours | 83.5 | researchgate.net, ajol.info |
| Stirring at Ambient Temp. | Ethanol | 1 hour | 73.0 | researchgate.net, ajol.info |
| Stirring at Ambient Temp. | Ethanol-Water (1:1 v/v) | 1 hour | 43.6 | researchgate.net, ajol.info |
Mannich Bases: The Mannich reaction is a three-component aminoalkylation that involves an aldehyde (like formaldehyde), a primary or secondary amine, and a compound with an active hydrogen atom (e.g., a ketone). ajol.info The resulting Mannich bases are pivotal in pharmaceutical chemistry. nih.govresearchgate.net Substituted anilines are frequently used as the amine component. For instance, 4-ethoxyaniline has been used in the synthesis of naphtho[2,1-e]-1,3-oxazines, which are cyclic Mannich bases, that have shown antibacterial properties. sci-hub.se this compound can act as the amine component in the Mannich reaction, leading to the formation of β-aminoketones or other Mannich adducts. researchgate.net The incorporation of the N-cyclopentyl-4-ethoxyphenyl moiety can impart desirable lipophilic and steric characteristics to the final molecule.
While this compound is itself a cyclopentane (B165970) derivative, its role as a synthetic intermediate is more focused on introducing the N-cyclopentylphenylamino group into other molecules rather than being a precursor for the cyclopentane or cyclopentadiene (B3395910) rings themselves. However, the synthesis of complex molecules containing cyclopentyl moieties is an area of significant interest in materials science. For example, a cardo-type diamine containing a cyclopentane ring, 4,4′-((cyclopentane-1,1-diylbis(4,1-phenylene))bis(oxy))-dianiline, has been synthesized from dicyclopentadiene (B1670491) as a starting material for high-performance polyimides. mdpi.com This demonstrates the utility of incorporating cyclopentyl groups into larger molecular frameworks to achieve specific properties, a strategy where this compound could serve as a valuable building block for analogous structures.
Contributions to Polymer and Material Science
The distinct chemical features of this compound make it a candidate for developing advanced polymers and functional materials. ambeed.com Its aromatic structure can enhance thermal stability, while the amine and alkoxy groups provide sites for polymerization or modification.
Aniline and its derivatives are often incorporated into polymer backbones to create materials with enhanced mechanical, thermal, or electronic properties. evitachem.com The integration of bulky side groups is a known strategy for modifying polymer chain packing and, consequently, their macroscopic properties. The cyclopentyl group in this compound is a "cardo" group, a bulky, cyclic structure that hinders the dense packing of polymer chains and restricts the rotation of the polymer backbone. mdpi.com When monomers containing such groups are polymerized, they create materials with increased free volume, higher glass transition temperatures, and improved solubility. mdpi.com For instance, polyimides synthesized with a cyclopentyl-containing diamine have been shown to possess these characteristics, making them suitable for applications like gas separation membranes. mdpi.com this compound could be used to synthesize analogous functional monomers for incorporation into polyamides, polyimides, or other high-performance thermoplastic polymers. science.gov
A significant application of aniline derivatives is as antioxidants and stabilizers in polymer formulations. A recent study investigated the condensation products of p-ethoxyaniline and D,L-camphor as stabilizing agents for nitrile butadiene rubber (NBR). finechem-mirea.ru NBR is a polar rubber that requires protection against thermo-oxidative aging and fatigue. finechem-mirea.rutuball.com The study found that both the initial condensation product (a Schiff base, N-[(1RS)-Camphan-2-ylidene]-4-ethoxyaniline) and its reduced form (N-[(1RS,2RS)-camphan-2-yl]-4-ethoxyaniline) exhibited a stabilizing effect. finechem-mirea.ru
Crucially, the reduced form, which is structurally analogous to this compound with a different cycloalkyl group, was identified as a more preferable antifatigue agent. finechem-mirea.ruresearchgate.net The improved performance is attributed to the presence of a mobile hydrogen atom on the nitrogen, which is key to the antioxidant mechanism. This derivative provided better preservation of the elastic and strength properties of the rubber after aging, with less change in hardness compared to formulations with the conventional stabilizer N-isopropyl-N′-phenyl-p-phenylenediamine. finechem-mirea.ru
Table 2: Protective Efficacy of a p-Ethoxyaniline Derivative in Nitrile Butadiene Rubber This table summarizes the findings on a structurally related compound, highlighting the potential of N-cycloalkyl-4-ethoxyanilines as polymer stabilizers.
| Property | N-[(1RS,2RS)-camphan-2-yl]-4-ethoxyaniline | Conventional Stabilizer (IPPD) | Reference |
| Function | Antifatigue Agent | Antifatigue Agent | finechem-mirea.ru |
| Protective Effect | Better preservation of elastic-strength properties | Standard preservation | finechem-mirea.ru |
| Hardness | Less change after thermo-oxidative aging | Standard change after aging | finechem-mirea.ru |
| Mechanism | Presence of a mobile hydrogen at the nitrogen atom | Standard antioxidant mechanism | finechem-mirea.ru |
Catalyst Ligand Design and Evaluation in Homogeneous and Heterogeneous Catalysis
The molecular structure of this compound, featuring a nitrogen donor atom and a tunable aromatic ring, makes it a candidate for ligand development in catalysis. Ligands are crucial components of modern catalysts, binding to a central metal atom and influencing its activity, selectivity, and stability. The design of new ligands is a key focus in developing more efficient chemical reactions. nih.govnih.gov
In homogeneous catalysis , where the catalyst and reactants are in the same phase, ligands play a pivotal role in creating soluble and highly selective catalysts. mpg.dersc.org The N-cyclopentyl and 4-ethoxy groups on the aniline scaffold can be systematically modified to fine-tune the electronic and steric properties of a potential metal complex. This tuning is essential for optimizing catalyst performance in reactions such as hydrogenations, cross-couplings, and polymerizations. d-nb.inforesearchgate.net For instance, chiral cyclopentadienyl (B1206354) ligands have been successfully used in rhodium-catalyzed asymmetric C-H functionalization, highlighting the value of cyclic moieties in ligand design. snnu.edu.cn
In heterogeneous catalysis , the catalyst exists in a different phase from the reactants, often as a solid. savemyexams.com While the primary role is often associated with the active sites on the catalyst surface, organic ligands can be used to modify these surfaces. unizin.org this compound could potentially be anchored to a solid support, creating a heterogeneous catalyst that combines the high selectivity of homogeneous systems with the ease of separation and recycling characteristic of heterogeneous systems. the-innovation.org This approach is a significant area of research aimed at developing more sustainable and cost-effective industrial processes. nih.govrsc.org
The table below outlines the potential influence of this compound's structural features on its function as a catalyst ligand, based on established principles of ligand design.
| Structural Feature | Potential Influence in a Metal Complex | Relevance in Catalysis |
| Nitrogen Atom | Primary coordination site for the metal center. | Forms the crucial metal-ligand bond that enables catalytic activity. |
| Aniline Backbone | Provides a platform for electronic modification through the aromatic ring. | Influences the electron density at the metal center, affecting its reactivity and the stability of reaction intermediates. |
| N-Cyclopentyl Group | Introduces specific steric bulk near the metal center. google.comgoogle.com | Can create a chiral pocket, potentially leading to high enantioselectivity in asymmetric catalysis; influences substrate approach. snnu.edu.cn |
| 4-Ethoxy Group | Electron-donating group on the phenyl ring. | Increases electron density on the nitrogen and the metal, potentially enhancing catalytic activity for certain reactions. google.com |
Emerging Applications in Environmental Chemistry and Remediation
The widespread use of industrial chemicals, including various aniline derivatives, has led to concerns about their environmental impact, prompting research into their fate and potential for remediation. mdpi.comfishersci.com Aromatic amines are used in the manufacturing of dyes, pharmaceuticals, and pesticides and can be released into the environment through industrial wastewater. hep.com.cn
The environmental fate of a chemical compound describes its transport and transformation in air, water, and soil. For aniline derivatives, key transformation processes include oxidation and biodegradation. openaccessjournals.comnih.gov While specific studies on this compound are limited, the behavior of related anilines provides a framework for predicting its environmental profile.
The presence of the amino group makes the aniline ring susceptible to oxidation, which can lead to the formation of nitrobenzenes, benzoquinones, and other products. openaccessjournals.com The rate and products of these transformations depend on the specific substituents on the aniline ring. The ethoxy group on this compound is an electron-donating group that could influence its reactivity. Microbial degradation is another significant pathway for the removal of anilines from the environment, although some derivatives can be toxic to the microorganisms involved, making them recalcitrant. nih.gov
The table below summarizes potential environmental transformation pathways for this compound based on known data for related aniline compounds.
| Environmental Matrix | Potential Transformation Process | Potential Products | Factors Influencing Transformation |
| Water | Photochemical Oxidation, Microbial Degradation | Oxidized aniline derivatives, CO₂, H₂O, biomass | pH, presence of oxidizing agents (e.g., hydroxyl radicals), microbial populations, sunlight exposure. nih.gov |
| Soil | Adsorption to soil particles, Microbial Degradation | Bound residues, smaller organic molecules | Soil organic matter content, pH, moisture, presence of adapted microorganisms. |
| Air | Reaction with atmospheric oxidants (e.g., OH radicals) | Nitrated and hydroxylated derivatives | Atmospheric conditions, concentration of pollutants. |
Research into new materials for environmental remediation is a rapidly growing field. the-innovation.org Aniline and its derivatives are valuable precursors for synthesizing functional materials. For example, aniline can be polymerized to form polyaniline, a conductive polymer with applications in sensors, adsorbents for pollutants, and materials for corrosion inhibition. openaccessjournals.com
By analogy, this compound could serve as a functional monomer to create novel polymers. The incorporation of the N-cyclopentyl and 4-ethoxy groups could impart unique properties to the resulting material, such as enhanced solubility in specific solvents or tailored adsorbent properties for specific contaminants. The development of new solid-phase extraction (SPE) materials is one area where functionalized polymers are crucial for preconcentrating trace pollutants from water samples before analysis. hep.com.cn For instance, oxidized multiwalled carbon nanotubes have been shown to be effective SPE materials for various aniline derivatives. hep.com.cn A polymer derived from this compound could potentially be coated onto such a support to create a highly selective sorbent for environmental analysis or remediation.
| Potential Environmental Application | Role of this compound | Desired Material Property |
| Chemical Sensors | Monomer for a functionalized conductive polymer. | The polymer's conductivity would change upon binding a target analyte, allowing for electronic detection. |
| Selective Adsorbents | Precursor for a porous polymer network or surface coating. | The specific functional groups (cyclopentyl, ethoxy) would create binding sites tailored for removing specific pollutants from water. |
| Corrosion Inhibitors | Component in a protective coating formulation. | The aniline structure can interact with metal surfaces to prevent oxidation, with substituents modifying the protective film's properties. nih.gov |
Derivatization and Structure Reactivity Relationships Within N Cyclopentyl 4 Ethoxyaniline Analogues
Systematic Modification of the N-Cyclopentyl Moiety
Exploration of Alkyl and Cycloalkyl Substituent Effects (e.g., N-(1-Cyclopropylethyl)) on Chemical Properties and Reactivity
The substitution of the cyclopentyl group with other alkyl or cycloalkyl moieties can lead to notable changes in the chemical properties and reactivity of the parent aniline (B41778). For instance, the synthesis of analogues like N-(1-cyclopropylethyl)-4-ethoxyaniline allows for the introduction of different steric and electronic features. evitachem.comchemscene.com The synthesis of such compounds often involves the N-alkylation of 4-ethoxyaniline with an appropriate alkyl or cycloalkyl halide, such as a cyclopropyl (B3062369) halide, typically under basic conditions with bases like sodium hydride or potassium carbonate in a suitable solvent like dimethylformamide or ethanol (B145695). evitachem.com
The nature of the N-substituent directly impacts the reactivity of the aniline. For example, increasing the bulk of the alkyl or cycloalkyl group can introduce greater steric hindrance around the nitrogen atom. nih.gov This steric bulk can affect the rates of reactions where the nitrogen atom acts as a nucleophile. numberanalytics.com Comparing N-cyclopentyl with N-methyl or N-ethyl substituents reveals significant differences in steric demand, which can influence reaction kinetics in processes like catalytic coupling. The cyclopropyl group in N-(1-cyclopropylethyl)-4-ethoxyaniline introduces a unique strained ring system that can influence its electronic properties and reactivity in ways distinct from simple alkyl or other cycloalkyl groups.
| N-Substituent | Compound Name | Notable Structural Feature | Potential Impact on Reactivity |
|---|---|---|---|
| Cyclopentyl | N-Cyclopentyl-4-ethoxyaniline | Five-membered cycloalkane | Moderate steric hindrance. |
| 1-Cyclopropylethyl | N-(1-Cyclopropylethyl)-4-ethoxyaniline | Contains a strained three-membered ring | Altered electronic effects due to the cyclopropyl group. smolecule.comsmolecule.com |
| Methyl | N-Methyl-4-ethoxyaniline | Small alkyl group | Minimal steric hindrance compared to larger groups. |
| Ethyl | N-Ethyl-4-ethoxyaniline | Larger alkyl group than methyl | Increased steric hindrance affecting reaction kinetics. |
Influence of Steric and Electronic Factors on Chemical Transformations
Steric and electronic factors arising from the N-substituent are interdependent and collectively govern the chemical transformations of this compound analogues.
Steric Effects: The size and conformation of the N-cycloalkyl group can sterically hinder the approach of reactants to the nitrogen atom or the adjacent positions on the aromatic ring. numberanalytics.com This is particularly relevant in electrophilic aromatic substitution reactions, where bulky substituents can influence the ortho/para regioselectivity. numberanalytics.com For instance, while the amino group is an ortho, para-director, significant steric bulk on the nitrogen may disfavor substitution at the ortho position. numberanalytics.com In reactions involving the nitrogen atom itself, such as N-alkylation or acylation, a bulkier substituent will slow the reaction rate compared to a smaller one. nih.gov
Electronic Effects: Alkyl and cycloalkyl groups are generally considered electron-donating through an inductive effect. youtube.comlibretexts.org This electron-donating nature increases the electron density on the nitrogen atom and the aromatic ring, making the compound more susceptible to electrophilic attack. libretexts.orgpressbooks.pub The increased electron density on the nitrogen enhances its basicity and nucleophilicity. However, the magnitude of this effect can be modulated by the specific structure of the alkyl group. While the primary electronic effect of alkyl groups is inductive donation, hyperconjugation can also play a role. youtube.com
Functionalization of the Ethoxy Group and Aromatic Ring
Modifications to the ethoxy group and the aromatic ring provide another avenue to manipulate the reactivity and electronic characteristics of the this compound framework.
Variations in Alkoxy Substituents (e.g., Methoxy (B1213986) vs. Ethoxy, Trifluoromethoxy) on Reactivity and Electronic Characteristics
The alkoxy group at the para position is a powerful modulator of the electronic properties of the aniline ring.
Methoxy vs. Ethoxy: Both methoxy and ethoxy groups are strong electron-donating groups through resonance, activating the aromatic ring towards electrophilic substitution. libretexts.org They donate a lone pair of electrons from the oxygen atom into the π-system of the ring. youtube.com The difference in reactivity between a methoxy and an ethoxy-substituted aniline is generally subtle, with the slightly larger size of the ethoxy group potentially introducing minor steric effects. rsc.org However, in some systems, extending the carbon chain in the alkoxy group can lead to an increase in oxidation potential, possibly due to increased steric effects. rsc.org
Trifluoromethoxy: In stark contrast to methoxy and ethoxy groups, the trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms (inductive effect). beilstein-journals.orgnih.govd-nb.info This significantly deactivates the aromatic ring towards electrophilic substitution. d-nb.info While the oxygen atom still possesses lone pairs, their ability to donate into the ring via resonance is severely diminished by the powerful inductive pull of the CF₃ group. d-nb.inforesearchgate.net The -OCF₃ group is also more lipophilic than the -OCH₃ group. beilstein-journals.orgnih.gov The conformational preference of the trifluoromethoxy group is also different; it tends to adopt a conformation where the O-CF₃ bond is orthogonal to the plane of the aryl ring, unlike the planar preference of methoxybenzenes. rsc.org
| Substituent | Electronic Effect | Impact on Aromatic Ring | Reference |
|---|---|---|---|
| -OCH₃ (Methoxy) | Strongly electron-donating (resonance) | Activating | libretexts.org |
| -OCH₂CH₃ (Ethoxy) | Strongly electron-donating (resonance) | Activating | libretexts.org |
| -OCF₃ (Trifluoromethoxy) | Strongly electron-withdrawing (inductive) | Deactivating | beilstein-journals.orgd-nb.info |
Aromatic Ring Substitution Effects (e.g., Halogenation, Methylation) on Chemical Behavior
Introducing additional substituents onto the aromatic ring further modifies the chemical behavior of this compound analogues.
Halogenation: The introduction of halogen atoms (e.g., bromine, chlorine) onto the aromatic ring generally deactivates it towards further electrophilic aromatic substitution due to their inductive electron-withdrawing effect. libretexts.orglibretexts.org However, halogens are ortho, para-directors because their ability to donate a lone pair of electrons via resonance can stabilize the cationic intermediate formed during electrophilic attack at these positions. pressbooks.pub For example, bromination of an aniline derivative would likely occur at the positions ortho to the strongly activating amino group, provided there is no significant steric hindrance. justia.com In nucleophilic aromatic substitution (NAS) reactions, the presence of electron-withdrawing groups, including halogens, can activate the ring, especially when positioned ortho or para to a suitable leaving group. masterorganicchemistry.com
Methylation: The addition of a methyl group to the aromatic ring has an activating effect. libretexts.org As an electron-donating group (via induction and hyperconjugation), it increases the electron density of the ring, making it more reactive towards electrophiles. youtube.com For instance, the synthesis of a compound like 2-methyl-4-methoxyaniline from o-nitrotoluene involves catalytic hydrogenation and Bamberger rearrangement, highlighting how ring substitution patterns are established. google.com The position of the methyl group will influence the regioselectivity of subsequent reactions.
Mechanistic Studies of Derivative Reactions
The diverse electronic and steric environments created by derivatization allow for detailed mechanistic investigations. For example, in electrophilic aromatic substitution reactions, the interplay between the activating/directing effects of the N-cyclopentylamino and ethoxy groups and the effects of any additional ring substituents determines the reaction outcome. The amino group is a very strong activating group and will typically direct incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the ethoxy group, substitution is expected to occur primarily at the ortho position (C2 or C6).
In cases where the nitrogen is part of a reaction, such as in oxidation or condensation reactions, the electronic nature of the substituents on the ring plays a crucial role. evitachem.comoup.com An electron-donating group like ethoxy will increase the nucleophilicity of the nitrogen, potentially accelerating reactions like condensation with aldehydes to form Schiff bases. evitachem.com Conversely, electron-withdrawing groups on the ring would decrease the nitrogen's nucleophilicity.
Mechanistic studies on related N-alkoxyanilines have shown they can undergo rearrangement reactions, such as a nih.govCurrent time information in Bangalore, IN.-alkoxy rearrangement catalyzed by copper complexes, to afford ortho-aminophenol derivatives. researchgate.net The substituents on the aromatic ring can influence the selectivity and efficiency of such rearrangements. researchgate.net While this specific reaction may not be directly applicable to this compound (which lacks an N-O bond), it illustrates the complex mechanistic pathways that can be influenced by substitution patterns in aniline derivatives.
Investigations into Peroxidase-Mediated Transformations of Ethoxyaniline Analogues and Metabolite Formation
Peroxidases, a class of enzymes that catalyze oxidation reactions using hydrogen peroxide, are known to transform aniline derivatives into various metabolites. nih.govwur.nl Horseradish peroxidase (HRP) is a well-studied metalloenzyme that serves as a model for understanding these transformations. biocompare.comresearchgate.net The catalytic cycle of HRP involves the formation of highly oxidized intermediates, known as Compound I and Compound II, which then oxidize the substrate through a series of one-electron transfer steps. wur.nlresearchgate.net
Studies on ethoxyaniline analogues, such as p-phenetidine (B124905) (4-ethoxyaniline), reveal that peroxidase-mediated oxidation leads to the formation of reactive intermediates. The reaction mechanism for N-substituted anilines catalyzed by HRP is proposed to involve an initial oxidation of the amine by the enzyme's active ferryl-oxo species. nih.gov For N-cyclopropyl-N-alkylanilines, HRP catalyzes an oxidative cyclization and aromatization sequence. nih.govresearchgate.netacs.org This process begins with the transfer of an oxygen atom from hydrogen peroxide to the enzyme's heme cofactor, generating a potent oxidizing species (HRP-Fe=O). nih.gov This intermediate then oxidizes the amine substrate. nih.gov
The specific metabolites formed depend on the structure of the aniline analogue and the reaction conditions. For instance, in the presence of polyamines, the HRP-catalyzed oxidation of certain aniline compounds is enhanced, leading to the generation of free-radical products. grafiati.com While direct studies on this compound are limited, research on related N-cyclopropyl-N-alkylanilines shows they can be converted into 2-quinolone compounds through an HRP-catalyzed reaction followed by oxidation. researchgate.netacs.org This suggests that the N-cyclopentyl group could similarly influence the formation of specific cyclic metabolites.
The table below summarizes the HRP-catalyzed transformation of various N-cyclopropyl-N-alkylanilines into their corresponding N-alkyl quinolinium ions, which are precursors to quinolones. This data highlights how the nature of the N-alkyl group and substituents on the aniline ring affect the reaction yield.
Table 1: HRP-Catalyzed Conversion of N-Cyclopropyl-N-alkylanilines to N-Alkyl Quinolinium Ions
| Substrate (Aniline Derivative) | N-Substituent | Ring Substituent | Product (N-Alkyl Quinolinium Ion) | Yield (%) | Reference |
|---|---|---|---|---|---|
| N-cyclopropyl-N-ethylaniline | Ethyl | None | N-ethyl quinolinium | 62 | nih.gov |
| N-benzyl-N-cyclopropylaniline | Benzyl | None | N-benzyl quinolinium | 55 | nih.gov |
Comparative Reactivity Studies of Substituted Aniline Derivatives in Electrophilic and Nucleophilic Processes
The reactivity of aniline derivatives in chemical reactions is dictated by the electronic properties of the substituents on the aromatic ring and the nitrogen atom. The amino group (-NH2) and its N-substituted forms are powerful electron-donating groups that activate the benzene (B151609) ring toward electrophilic substitution, directing incoming electrophiles to the ortho and para positions. allen.intestbook.combyjus.com
Electrophilic Reactivity:
The high reactivity of anilines can sometimes be a disadvantage, leading to over-reaction (e.g., polyhalogenation) or undesirable side reactions. libretexts.org For example, direct nitration of aniline in acidic conditions results in a significant amount of the meta-substituted product because the amino group becomes protonated to form the anilinium ion, which is a meta-directing group. testbook.combyjus.com To control this reactivity, the amino group is often protected via acetylation, which attenuates its activating influence while still directing ortho- and para-substitution. libretexts.org In this compound, the para-ethoxy group is also an activating, ortho-para directing group, reinforcing the directing effect of the N-cyclopentylamino group. The N-cyclopentyl group itself, being an alkyl group, is electron-donating and further enhances the nucleophilicity of the nitrogen and the aromatic ring.
Kinetic studies on the oxidation of monosubstituted anilines by peroxidase compounds (Compound I and Compound II) reveal a strong correlation between the reaction rate and the electronic properties of the substituent. nih.govcdnsciencepub.comcdnsciencepub.com The reaction rates correlate well with Hammett's substituent constants (σ), yielding a large negative ρ value (around -5 to -6). cdnsciencepub.comnih.govacs.org This indicates that electron-donating groups, which increase the electron density on the aniline, significantly accelerate the rate of oxidation by stabilizing the transition state where an electron is transferred from the aniline to the enzyme. cdnsciencepub.comcdnsciencepub.comnih.gov
Table 2: Hammett Susceptibility Factors (ρ) for the Oxidation of Substituted Anilines by Peroxidase Intermediates
| Peroxidase Intermediate | Enzyme Source | Susceptibility Factor (ρ) | Reference |
|---|---|---|---|
| Compound I | Synechocystis Catalase-Peroxidase | -5.1 ± 0.8 | nih.govacs.org |
| Compound II | Horseradish Peroxidase | -6.0 ± 0.7 | cdnsciencepub.comcdnsciencepub.com |
Nucleophilic Reactivity:
The nitrogen atom of an aniline derivative acts as a nucleophile. Its reactivity is influenced by both electronic and steric factors. Electron-donating groups on the ring increase the electron density on the nitrogen, enhancing its nucleophilicity. Conversely, electron-withdrawing groups decrease it. unive.it The size of the N-substituent (like the cyclopentyl group) can sterically hinder the approach of electrophiles to the nitrogen atom, potentially favoring reactions at the aromatic ring instead.
Studies on the N-alkylation of anilines show that reactivity trends follow the nucleophilicity of the aniline. unive.it More nucleophilic anilines (those with electron-donating substituents) react more readily. unive.it Kinetic investigations of the reactions between substituted anilines and electrophilic reagents have been used to quantify their nucleophilicity. researchgate.net These studies often show a linear relationship between the logarithm of the reaction rate constant and established nucleophilicity parameters, confirming that electron-rich anilines are more potent nucleophiles. researchgate.net
Future Research Directions and Unexplored Avenues for N Cyclopentyl 4 Ethoxyaniline
Development of Novel and Sustainable Synthetic Routes with Green Chemistry Principles
The synthesis of N-substituted anilines, including N-cyclopentyl-4-ethoxyaniline, has traditionally relied on methods that may not align with modern standards of environmental stewardship. Future research must prioritize the development of synthetic pathways grounded in the principles of green chemistry, focusing on minimizing waste, reducing energy consumption, and eliminating hazardous reagents. ijnc.iracs.org
A significant area of development is the move towards catalyst- and additive-free reaction conditions. nih.govbeilstein-journals.org Research has demonstrated the successful synthesis of 2-benzyl N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines without the need for metal catalysts or additives, proceeding through an imine condensation–isoaromatization pathway. nih.govbeilstein-journals.org Adapting such methodologies for the synthesis of this compound could offer a streamlined, more environmentally benign alternative to classical routes that often use toxic alkylating agents. google.com
Key goals for future synthetic research include:
Designing one-pot or tandem reactions to reduce separation steps and solvent use.
Investigating the use of biocatalysts or enzymes, which can offer high specificity and avoid the need for protecting groups. acs.org
Exploring mechanochemical methods, such as grinding or ball-milling, which can proceed under solvent-free conditions. mdpi.com
Utilizing greener solvent alternatives or aqueous-phase reactions. ijnc.ir
Application of Advanced Spectroscopic and Imaging Techniques for Real-time Monitoring of Reactions
A deeper understanding of the reaction kinetics and mechanisms involved in the synthesis and subsequent reactions of this compound is critical for process optimization and quality control. The application of advanced spectroscopic techniques that allow for real-time, in-situ monitoring is a key research avenue.
Extractive electrospray ionization-tandem mass spectrometry (EESI-MS) has been effectively used for the on-line monitoring of reactions involving aniline (B41778), allowing for the continuous detection of reactants, intermediates, and byproducts without offline sample pretreatment. nih.govresearchgate.net This "soft" ionization technique provides molecular-level data as a function of reaction time, enabling detailed mechanistic deductions. nih.govresearchgate.net Similarly, real-time NMR spectroscopy has been successfully employed to monitor the hydrogenation of nitro groups to form aniline derivatives, tracking the conversion of starting materials and the appearance of intermediates and products. thalesnano.com
For reactions occurring on surfaces, such as in heterogeneous catalysis or nanoscience applications, surface-enhanced Raman scattering (SERS) offers a powerful in-situ tool to track the structural evolution of aniline-derivative adsorbates during reactions in real time. aip.org Furthermore, hyperpolarized NMR spectroscopy presents a method to achieve high-sensitivity monitoring of reactions, as demonstrated in the study of aniline diazotization. acs.org
The integration of these techniques could provide unprecedented insight into the synthesis of this compound, facilitating rapid optimization of parameters like temperature, pressure, and catalyst loading.
Table 1: Advanced Spectroscopic Techniques for Future Research
| Technique | Principle | Potential Application for this compound | Reference |
|---|---|---|---|
| Extractive Electrospray Ionization-Tandem Mass Spectrometry (EESI-MS) | Soft ionization mass spectrometry for direct, real-time analysis of reaction mixtures. | Mechanistic studies of synthesis, identification of intermediates and byproducts. | nih.govresearchgate.net |
| Real-time Nuclear Magnetic Resonance (NMR) Spectroscopy | Continuous NMR acquisition to monitor changes in chemical species over time. | Kinetic analysis of synthetic reactions, optimization of reaction completeness. | thalesnano.com |
| Surface-Enhanced Raman Scattering (SERS) | In-situ vibrational spectroscopy for tracking molecular changes on nanostructured surfaces. | Studying the compound's behavior in nanocatalysis or as a functionalizing agent on nanoparticles. | aip.org |
| Hyperpolarized NMR Spectroscopy | Enhances NMR signal intensity to detect low-concentration species in real time. | High-sensitivity monitoring of trace intermediates or following reactions with low-yield pathways. | acs.org |
Integration of Machine Learning and Artificial Intelligence in Predicting this compound Reactivity and Properties
The convergence of computational chemistry and artificial intelligence offers a powerful toolkit for accelerating chemical research. mdpi.com Machine learning (ML) and AI can be harnessed to predict the physicochemical properties, reactivity, and potential biological activity of this compound, thereby guiding experimental work and reducing the need for resource-intensive trial-and-error approaches. mdpi.comresearchgate.net
ML models have been successfully developed to predict various properties of aromatic amines and related structures. For instance, researchers have used ML in conjunction with density functional theory (DFT) to predict drug-likeness and mutagenicity for para-substituted anilines and other aromatic amines. researchgate.netacs.org Interpretable ML models can predict reaction equilibrium constants, providing insights into reactivity; such models have shown that aromatic amines tend to have lower reactivity due to conjugation effects. acs.org This approach could be used to predict how the cyclopentyl and ethoxy substituents modulate the reactivity of the aniline core.
Furthermore, AI can be applied to predict reaction outcomes, including yield and regioselectivity. chemrxiv.orgacs.org The development of a specific ML model for this compound could forecast its behavior in various transformations, such as electrophilic aromatic substitutions or C-N cross-coupling reactions. chemrxiv.org By training models on datasets of similar molecules, it is possible to estimate key parameters like nucleophilicity and electrophilicity, which are fundamental to understanding chemical stability and reaction selectivity. rsc.org
Table 2: Machine Learning Applications in Aniline Derivative Research
| ML Application | Description | Potential for this compound | Reference |
|---|---|---|---|
| Property Prediction | Predicting physicochemical properties, bioactivity (ADMET), and toxicity from molecular structure. | Early-stage assessment of drug-likeness, potential toxicity, and pharmacokinetic profile. | researchgate.netacs.orgmdpi.com |
| Reactivity Prediction | Estimating reaction equilibrium constants, nucleophilicity/electrophilicity, and site selectivity. | Guiding synthetic planning by predicting the most likely reaction sites and outcomes. | acs.orgchemrxiv.orgrsc.org |
| Reaction Outcome Prediction | Developing models to forecast reaction yields and identify optimal conditions. | Accelerating the optimization of synthetic routes and catalyst selection. | acs.orgresearchgate.net |
| Quantum Chemistry Surrogate | Using ML to replicate computationally expensive quantum chemistry calculations quickly and accurately. | High-throughput screening of virtual derivatives for desired electronic or structural properties. | acs.org |
Exploration of this compound in Emerging Fields of Supramolecular and Nanoscience Chemistry
The unique structural features of this compound—a bulky, lipophilic cyclopentyl group and an electron-donating ethoxy group on an aniline backbone—make it an intriguing candidate for applications in supramolecular and nanoscience chemistry. Aniline derivatives are known to act as guest molecules in host-guest systems, forming supramolecular polymers and arrays. oup.comtandfonline.comtandfonline.com The specific size and shape of this compound could enable selective encapsulation within molecular hosts like coordination polymers or cyclodextrins, leading to materials with novel properties. tandfonline.comoaepublish.com
In nanoscience, functionalized aniline derivatives are used to modify the surfaces of nanomaterials, imparting new functionalities for catalysis, sensing, or biomedical applications. mdpi.com For example, aniline derivatives can be used to functionalize multi-walled carbon nanotubes (MWCNTs) to anchor metal oxide nanoparticles or to create electrospun nanofibers for tissue engineering scaffolds. oiccpress.comnih.gov The functionalization of gold nanoparticles (AuNPs) with aniline-type molecules is another area of active research for creating biosensors and therapeutic agents. mdpi.comnih.gov
Future research could investigate this compound as a surface-modifying agent for nanoparticles. Its structure could influence the dispersibility of nanomaterials in specific media or create unique recognition sites for sensing applications. The self-assembly of this molecule or its derivatives could also lead to new nanostructures, such as the porous helical nanoribbons formed from oligoaniline derivatives, which have potential uses in catalysis and drug delivery. oaepublish.com
Understanding Long-Term Environmental Fate and Transformation Pathways of the Compound and its Metabolites
As with any chemical intended for broader application, a thorough understanding of its environmental lifecycle is crucial. A significant future research direction for this compound is the investigation of its long-term environmental fate, including its persistence, degradation pathways, and the ecotoxicity of its transformation products. nih.gov
Research on related compounds provides a starting point. For instance, some alkoxy-substituted anilines can be transformed by enzymes from microorganisms, such as the laccase from the fungus Trametes versicolor. greenpeace.to Conversely, other N-substituted aniline derivatives, like chloroacetanilide herbicides, are known for their environmental persistence and toxic effects. researchgate.net This highlights the need to avoid "regrettable substitutions," where a compound is replaced by an alternative that is later found to pose similar or new environmental risks. brsmeas.org
A comprehensive environmental assessment would involve several key areas of study:
Biodegradation: Conducting standardized aerobic and anaerobic biodegradation tests to determine the compound's persistence in water, soil, and sediment. miljodirektoratet.no
Pathway Prediction and Identification: Using computational tools like the EAWAG-BBD pathway prediction system alongside experimental analysis (e.g., LC-MS/MS) to identify major metabolites and transformation products. miljodirektoratet.no
Ecotoxicity Assessment: Evaluating the toxicity of both the parent compound and its primary degradation products on representative aquatic and terrestrial organisms.
Bioaccumulation Potential: Determining the compound's potential to accumulate in living organisms, which is critical for assessing long-term ecological risk. nih.gov
This research is essential for ensuring that the lifecycle of this compound is managed sustainably and safely.
Q & A
Basic: What are the recommended synthetic protocols for preparing N-cyclopentyl-4-ethoxyaniline with high purity?
Answer:
The synthesis typically involves coupling 4-ethoxyaniline derivatives with cyclopentyl groups under controlled conditions. Key steps include:
- Reagents : Use 4-ethoxyaniline as the primary starting material, coupled with cyclopentyl halides or carbonyl precursors .
- Conditions : Maintain an inert atmosphere (e.g., nitrogen) to prevent oxidation. Optimize temperature (60–80°C) and solvent choice (e.g., dimethylformamide or dichloromethane) to enhance reaction efficiency .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization to achieve >95% purity .
Basic: How is the structural integrity of this compound confirmed post-synthesis?
Answer:
A multi-technique approach is recommended:
- NMR Spectroscopy : Analyze - and -NMR spectra to verify substituent positions and cyclopentyl linkage. Look for characteristic aromatic proton shifts (6.5–7.5 ppm) and cyclopentyl methylene signals (1.5–2.5 ppm) .
- X-ray Crystallography : Resolve single-crystal structures to confirm bond angles and spatial arrangement. For example, Acta Crystallographica studies report dihedral angles between aromatic and cyclopentyl groups .
- IR Spectroscopy : Identify amine N–H stretches (~3400 cm) and ether C–O–C vibrations (~1250 cm) .
Basic: What solvents and reaction conditions are optimal for functionalizing this compound?
Answer:
- Solvents : Polar aprotic solvents (e.g., DMF, acetonitrile) are preferred for nucleophilic substitutions due to their ability to stabilize transition states .
- Catalysts : Use palladium catalysts (e.g., Pd/C) for hydrogenation or coupling reactions involving the aniline moiety .
- Temperature Control : Reactions involving sensitive functional groups (e.g., nitro or sulfonyl) require low temperatures (0–25°C) to avoid side products .
Advanced: How can researchers resolve contradictions in NMR data for this compound derivatives?
Answer:
- 2D NMR Techniques : Employ COSY (correlation spectroscopy) and HSQC (heteronuclear single quantum coherence) to differentiate overlapping signals and assign proton-carbon correlations .
- Comparative Analysis : Cross-reference with crystallographic data (e.g., bond lengths and angles from X-ray structures) to validate spectral assignments .
- Dynamic Effects : Account for rotational barriers in the cyclopentyl group, which may cause signal splitting in -NMR at higher temperatures .
Advanced: How to design biological activity assays for this compound-based compounds?
Answer:
- Antimicrobial Testing : Use broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls like ciprofloxacin .
- Cytotoxicity Screening : Employ MTT assays on human cancer cell lines (e.g., HeLa or MCF-7) to assess IC values. Compare results with structurally similar compounds to establish SAR .
Advanced: What computational methods are suitable for studying this compound interactions with biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with enzymes (e.g., cyclooxygenase-2). Validate with crystallographic ligand poses .
- MD Simulations : Run 100-ns simulations (GROMACS/AMBER) to analyze conformational stability of ligand-receptor complexes in physiological conditions .
Advanced: How to optimize HPLC methods for quantifying this compound in complex mixtures?
Answer:
- Column Selection : Use C18 reverse-phase columns with 5-µm particle size for baseline separation .
- Mobile Phase : Adjust acetonitrile/water ratios (e.g., 60:40 v/v) and add 0.1% trifluoroacetic acid to improve peak symmetry .
- Detection : Set UV absorbance at 254 nm, where the aniline moiety exhibits strong absorption .
Advanced: How to conduct structure-activity relationship (SAR) studies on this compound derivatives?
Answer:
- Substituent Variation : Synthesize analogs with modified ethoxy groups (e.g., methoxy, propoxy) or cyclopentyl replacements (e.g., cyclohexyl).
- Activity Profiling : Test analogs in parallel assays (e.g., enzyme inhibition, antimicrobial) to identify critical functional groups. For example, bulkier substituents may enhance lipophilicity and membrane penetration .
Advanced: What strategies ensure the stability of this compound under varying storage conditions?
Answer:
- Thermal Analysis : Perform TGA (thermogravimetric analysis) to determine decomposition temperatures (>200°C typically) .
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation. Confirm stability via periodic HPLC analysis .
Advanced: How to investigate the role of this compound in enzyme inhibition pathways?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
